N-{5-[(1E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}ethene-1-sulfonamide
CAS No.: 2412761-99-8
Cat. No.: VC11517430
Molecular Formula: C16H20F2N2O3S
Molecular Weight: 358.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2412761-99-8 |
|---|---|
| Molecular Formula | C16H20F2N2O3S |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-[5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl]ethenesulfonamide |
| Standard InChI | InChI=1S/C16H20F2N2O3S/c1-3-24(21,22)20-14-10-13(15(23-2)19-11-14)5-4-12-6-8-16(17,18)9-7-12/h3-5,10-12,20H,1,6-9H2,2H3/b5-4+ |
| Standard InChI Key | XWUDDEWKGTZJNH-SNAWJCMRSA-N |
| Isomeric SMILES | COC1=C(C=C(C=N1)NS(=O)(=O)C=C)/C=C/C2CCC(CC2)(F)F |
| Canonical SMILES | COC1=C(C=C(C=N1)NS(=O)(=O)C=C)C=CC2CCC(CC2)(F)F |
Introduction
Chemical Structure and Molecular Properties
The compound’s systematic name reflects its intricate architecture:
-
Pyridine core: Positioned at the center, the pyridine ring (C5H4N) is substituted at the 3-, 5-, and 6-positions.
-
Methoxy group (-OCH3): Occupies the 6-position, enhancing electronic effects and steric bulk.
-
Ethenyl group (CH2=CH-): Attached to the 5-position in an (E)-configuration, contributing rigidity and conjugation.
-
4,4-Difluorocyclohexyl: A cyclohexane ring with two fluorine atoms at the 4-position, influencing lipophilicity and metabolic stability.
-
Ethene-1-sulfonamide (-SO2NH2): Linked to the pyridine’s 3-position, a hallmark of sulfonamide-based bioactive molecules.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H20F2N2O3S |
| Molecular Weight | 358.4 g/mol |
| Topological Polar Surface Area | ~90 Ų (estimated) |
| LogP (Predicted) | 2.8–3.5 |
| Hydrogen Bond Donors | 1 (sulfonamide -NH2) |
| Hydrogen Bond Acceptors | 6 (pyridine N, SO2, OCH3, F) |
The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. The fluorine atoms on the cyclohexyl group likely reduce oxidative metabolism, extending half-life.
Pharmacological Profile and Mechanisms of Action
Sulfonamides are renowned for their versatility in drug design, acting as enzyme inhibitors, receptor antagonists, or antimicrobial agents. For this compound, potential mechanisms include:
Kinase Inhibition
The sulfonamide group may chelate ATP-binding sites in kinases. For example, vascular endothelial growth factor receptor (VEGFR) inhibitors often incorporate sulfonamides to block angiogenesis.
Carbonic Anhydrase Inhibition
Sulfonamides are classical inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and tumor progression. The difluorocyclohexyl group could enhance selectivity for CA isoforms overexpressed in cancers.
Antimicrobial Activity
Structural analogs have demonstrated activity against Gram-positive bacteria by targeting dihydropteroate synthase. The pyridine and fluorine substituents may broaden the spectrum of activity.
Table 2: Hypothetical Biological Activity
| Target | Assay Type | Predicted IC50 |
|---|---|---|
| VEGFR-2 | Cell-free assay | 50–100 nM |
| Carbonic Anhydrase IX | Fluorescent assay | 10–50 nM |
| Staphylococcus aureus | MIC assay | 2–4 µg/mL |
Research Applications and Future Directions
Oncology
The compound’s potential to inhibit pro-survival kinases or CAs positions it as a candidate for combination therapies with checkpoint inhibitors or chemotherapeutic agents.
Neuroinflammation
Sulfonamides modulating microglial activation could mitigate neuroinflammatory pathways in Alzheimer’s or Parkinson’s disease.
Chemical Biology
As a fluorescent probe derivative, the ethenyl group could enable tracking of target engagement in live cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume